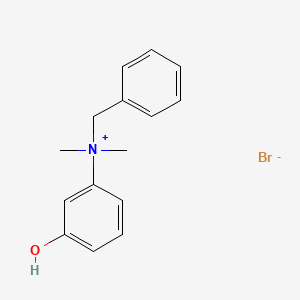
(3-Hydroxyphenyl)benzyldimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide is a quaternary ammonium compound that features a benzyl group, a hydroxyphenyl group, and a dimethylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-(3-hydroxyphenyl)-dimethylazanium bromide typically involves the quaternization of a tertiary amine with a benzyl halide. One common method is the reaction of dimethylamine with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of benzyl-(3-hydroxyphenyl)-dimethylazanium bromide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl-(3-hydroxyphenyl)-dimethylazanium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the hydroxyphenyl group can interact with enzymes and other proteins, inhibiting their function. The compound’s molecular targets include bacterial cell walls and fungal cell membranes, making it effective against a range of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium bromide: Similar structure but lacks the hydroxyphenyl group.
Cetyltrimethylammonium bromide: Contains a longer alkyl chain, used as a surfactant.
Phenyltrimethylammonium bromide: Similar structure but lacks the benzyl group.
Uniqueness
Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide is unique due to the presence of both the benzyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. The hydroxyphenyl group enhances its antimicrobial activity, while the benzyl group provides additional reactivity in chemical synthesis.
Properties
CAS No. |
64048-42-6 |
|---|---|
Molecular Formula |
C15H18BrNO |
Molecular Weight |
308.21 g/mol |
IUPAC Name |
benzyl-(3-hydroxyphenyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C15H17NO.BrH/c1-16(2,12-13-7-4-3-5-8-13)14-9-6-10-15(17)11-14;/h3-11H,12H2,1-2H3;1H |
InChI Key |
MWUIVEJFGUFRKG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)C2=CC(=CC=C2)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















